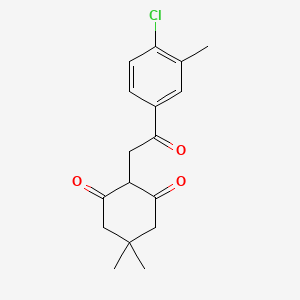
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-CPMCD, is an important organic compound used in a variety of scientific research applications. It is a cyclic ketone that is derived from the condensation of 4-chloro-3-methylphenol and ethylene glycol. 2-CPMCD is a colorless, crystalline solid with a melting point of approximately 88°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Electrophilic Iodinating Agent
The compound 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a relative of the specified chemical, has been identified as a mild electrophilic iodinating agent. It stands out for its ability to selectively iodinate electron-rich aromatics. Its gentle nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a catalyzed process, showcasing its potential in synthesizing iodinated organic compounds with precision (Martinez-Erro et al., 2017).
Fluorescent Chemosensor for Co2+
Another study has unveiled substituted aryl hydrazones derived from β-diketones, which act as reversible “on–off” fluorescent chemosensors for Co2+. These sensors, with their sensitive detection limits, underline the compound's application in environmental and biological monitoring, highlighting its utility in detecting metal ions with high sensitivity and selectivity (Subhasri & Anbuselvan, 2014).
Structural Analysis and Reaction Investigation
Further research into the structure and reactivity of similar tetraketones has provided insights into their preparation and chemical properties. This includes detailed structural analysis using various spectroscopy techniques and theoretical investigations to understand their formation processes. Such studies contribute to our understanding of the compound's behavior in chemical reactions and its potential applications in synthetic chemistry (Silva et al., 2018).
Antimicrobial Activity
A noteworthy application is in the synthesis of derivatives carrying the biologically active sulfonamide moiety, which have demonstrated significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents, highlighting its relevance in medicinal chemistry and drug development (Ghorab et al., 2017).
Supramolecular Structures
The compound's derivatives have also been studied for their supramolecular structures, revealing insights into their crystalline forms and hydrogen bonding patterns. Such studies are essential for understanding the material properties of these compounds, which could influence their application in material science and engineering (Low et al., 2002).
Eigenschaften
IUPAC Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-10-6-11(4-5-13(10)18)14(19)7-12-15(20)8-17(2,3)9-16(12)21/h4-6,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHJEBFKCGCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)
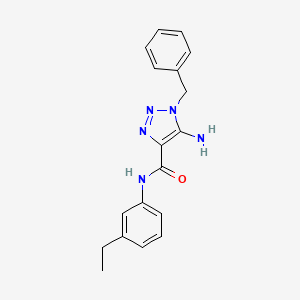
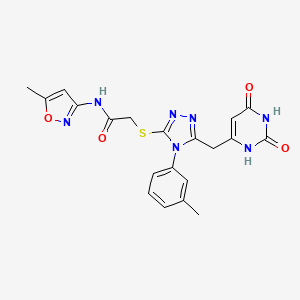
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
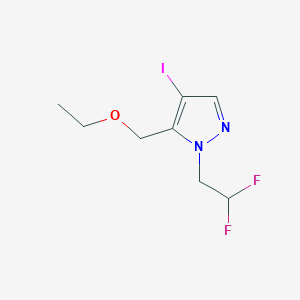
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
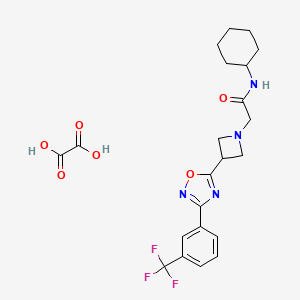
![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)